molecular formula C19H22ClN3O2S B2470075 N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide CAS No. 577998-89-1

N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide

Cat. No.: B2470075
CAS No.: 577998-89-1
M. Wt: 391.91
InChI Key: FALPMKIMEMJFAT-UHFFFAOYSA-N
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Description

N1-(4-Chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide is a structurally complex molecule featuring a 3-azaspiro[5.5]undec-1-ene core with a thioxo (C=S) group at position 4 and dicarboxamide substituents at positions 1 and 5.

Properties

IUPAC Name

5-N-(4-chlorophenyl)-4-methyl-2-sulfanylidene-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c1-11-14(17(25)23-13-7-5-12(20)6-8-13)19(9-3-2-4-10-19)15(16(21)24)18(26)22-11/h5-8,15H,2-4,9-10H2,1H3,(H2,21,24)(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALPMKIMEMJFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCCCC2)C(C(=S)N1)C(=O)N)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the biological activity of this compound, summarizing findings from various studies, including in vitro and in vivo experiments.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16ClN3O2S
  • Molecular Weight : 351.83 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene exhibit significant anticancer properties. For instance, compounds containing the 4-chlorophenyl moiety have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action is primarily through the induction of apoptotic cell death, which was observed in a study where the IC50 values for various derivatives were reported as follows:

CompoundIC50 (µg/mL)Cell Line
4i2.32MCF-7
4h3.21MCF-7
4e5.36MCF-7

These results suggest that modifications to the structure can enhance biological activity significantly .

Antibacterial Activity

The compound also exhibits notable antibacterial properties. In vitro studies demonstrated moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

The structure's ability to interact with bacterial enzymes was analyzed through docking studies, revealing potential targets for inhibition .

Mechanistic Insights

The mechanisms underlying the biological activities of N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene involve:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells.
  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism and proliferation.
  • Binding Affinity : Studies involving bovine serum albumin (BSA) binding suggest that the compound has favorable interactions that could enhance its pharmacological effectiveness .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of N1-(4-chlorophenyl)-2-methyl-4-thioxo compounds. These derivatives were tested for their anticancer and antibacterial activities, leading to the identification of several promising candidates with improved efficacy compared to standard treatments.

Example Case Study

In a study published in 2020, researchers synthesized a series of compounds related to N1-(4-chlorophenyl)-2-methyl derivatives and evaluated their biological activities:

  • Findings : One derivative showed an IC50 value of 10 µg/mL against HepG2 cells, indicating significant anticancer potential.

Comparison with Similar Compounds

Research Findings and Case Studies

  • Spirocyclic Systems : Compounds like 3-(4-chlorophenyl)-2-oxaspiro[5.5]undecane () demonstrate that spiro architectures enhance metabolic stability, a trait likely shared by the target compound .
  • Thioxo Functionalization : Thioxo groups in spiro systems (e.g., ) are associated with improved binding to cysteine protease targets, a possible avenue for the target compound’s development .

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